molecular formula C16H18BrNO3 B6693253 (3R,4R)-1-(3-bromo-2-methylbenzoyl)-4-cyclopropylpyrrolidine-3-carboxylic acid

(3R,4R)-1-(3-bromo-2-methylbenzoyl)-4-cyclopropylpyrrolidine-3-carboxylic acid

Cat. No.: B6693253
M. Wt: 352.22 g/mol
InChI Key: LGWZKOGTWFIXDD-OLZOCXBDSA-N
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Description

(3R,4R)-1-(3-bromo-2-methylbenzoyl)-4-cyclopropylpyrrolidine-3-carboxylic acid is a complex organic compound with significant potential in various fields of scientific research. This compound features a unique structure that includes a brominated benzoyl group, a cyclopropyl ring, and a pyrrolidine carboxylic acid moiety. Its stereochemistry is defined by the (3R,4R) configuration, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1-(3-bromo-2-methylbenzoyl)-4-cyclopropylpyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Cyclopropylation: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazomethane (CH2N2) or a similar reagent.

    Pyrrolidine Formation: The pyrrolidine ring is constructed through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Carboxylation: The carboxylic acid group is introduced through carboxylation of the pyrrolidine ring, typically using carbon dioxide (CO2) under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-1-(3-bromo-2-methylbenzoyl)-4-cyclopropylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the brominated benzoyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

(3R,4R)-1-(3-bromo-2-methylbenzoyl)-4-cyclopropylpyrrolidine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R,4R)-1-(3-bromo-2-methylbenzoyl)-4-cyclopropylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The brominated benzoyl group may interact with enzymes or receptors, altering their activity. The cyclopropyl and pyrrolidine moieties contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R)-1-(3-chloro-2-methylbenzoyl)-4-cyclopropylpyrrolidine-3-carboxylic acid
  • (3R,4R)-1-(3-fluoro-2-methylbenzoyl)-4-cyclopropylpyrrolidine-3-carboxylic acid
  • (3R,4R)-1-(3-iodo-2-methylbenzoyl)-4-cyclopropylpyrrolidine-3-carboxylic acid

Uniqueness

The uniqueness of (3R,4R)-1-(3-bromo-2-methylbenzoyl)-4-cyclopropylpyrrolidine-3-carboxylic acid lies in its specific brominated benzoyl group, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

(3R,4R)-1-(3-bromo-2-methylbenzoyl)-4-cyclopropylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO3/c1-9-11(3-2-4-14(9)17)15(19)18-7-12(10-5-6-10)13(8-18)16(20)21/h2-4,10,12-13H,5-8H2,1H3,(H,20,21)/t12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWZKOGTWFIXDD-OLZOCXBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)C(=O)N2CC(C(C2)C(=O)O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Br)C(=O)N2C[C@@H]([C@H](C2)C(=O)O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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